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For Researchers, Scientists, and Drug Development Professionals

Abstract
rel-SB-612111 hydrochloride is a potent and selective non-peptide antagonist of the

Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1

(ORL-1) or NOP receptor. This document provides a comprehensive overview of the

pharmacological properties of rel-SB-612111 hydrochloride, including its binding affinity,

functional activity, and effects in various preclinical models. Detailed experimental protocols for

key in vitro and in vivo assays are provided to facilitate further research and development.

Introduction
The N/OFQ-NOP receptor system is implicated in a wide range of physiological and

pathological processes, including pain modulation, mood regulation, reward, and feeding

behavior. Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid

ligands such as morphine. The development of selective NOP receptor antagonists like rel-SB-
612111 hydrochloride has been instrumental in elucidating the functional role of this system

and exploring its therapeutic potential. rel-SB-612111 hydrochloride has demonstrated

efficacy in models of pain and depression, making it a valuable tool for neuroscience research

and a potential lead compound for drug development.
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Mechanism of Action
rel-SB-612111 hydrochloride acts as a competitive antagonist at the NOP receptor. By

binding to the receptor, it blocks the intracellular signaling cascade initiated by the endogenous

ligand N/OFQ. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily

couples to Gαi/o proteins. Antagonism by rel-SB-612111 hydrochloride prevents the Gαi/o-

mediated inhibition of adenylyl cyclase, leading to a disinhibition of cyclic adenosine

monophosphate (cAMP) production. It also blocks N/OFQ-mediated modulation of ion

channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK)

channels and the inhibition of voltage-gated calcium channels.

Binding Affinity
rel-SB-612111 hydrochloride exhibits high affinity for the human NOP receptor with

remarkable selectivity over classical opioid receptors.

Receptor Binding Affinity (Ki, nM) Selectivity vs. NOP

NOP (ORL-1) 0.33 -

µ-opioid (MOP) 57.6 174-fold

κ-opioid (KOP) 160.5 486-fold

δ-opioid (DOP) 2109 6391-fold

Table 1: Binding affinities of rel-SB-612111 hydrochloride for human opioid receptors. Data

compiled from multiple sources.[1][2][3][4]

In Vitro Functional Activity
Functional assays have confirmed the antagonist properties of rel-SB-612111 hydrochloride
at the NOP receptor.
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Assay Parameter Value Cell Line

GTPγS Binding pKB 9.70 CHO(hNOP)

cAMP Accumulation pKB 8.63 CHO(hNOP)

Isolated Tissues pA2 8.20 - 8.50

Mouse/Rat Vas

Deferens, Guinea Pig

Ileum

Table 2: In vitro functional antagonist activity of rel-SB-612111 hydrochloride.[5]

In Vivo Pharmacology
Preclinical studies in animal models have demonstrated the in vivo efficacy of rel-SB-612111
hydrochloride in various paradigms.

Model Species Effect ED50 / Dose

Nociceptin-induced

Hyperalgesia
Rat

Antagonism of

hyperalgesia
0.62 mg/kg (i.v.)

Carrageenan-induced

Inflammatory Pain
Rat

Anti-hyperalgesic

effect
0.1 - 5 mg/kg (i.v.)

Morphine Tolerance Animal Models
Potentiation of

morphine's action
Not specified

Mouse Forced Swim

Test
Mouse

Reduced immobility

time (antidepressant-

like)

1 - 10 mg/kg (i.p.)

Mouse Tail

Suspension Test
Mouse

Reduced immobility

time (antidepressant-

like)

10 mg/kg (i.p.)

N/OFQ-induced Food

Intake
Mouse

Prevention of

orexigenic effect
1 mg/kg (i.p.)

Table 3: Summary of in vivo effects of rel-SB-612111 hydrochloride.[2][3][6][7]
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Signaling Pathways and Experimental Workflows
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Caption: NOP Receptor Signaling Pathway Antagonized by rel-SB-612111.

Experimental Workflow: Radioligand Binding Assay
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Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols
In Vitro Assays

Objective: To determine the binding affinity (Ki) of rel-SB-612111 hydrochloride for the

NOP receptor.

Materials:
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Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human

NOP receptor (CHO-hNOP).

Radioligand: [³H]N/OFQ.

Unlabeled N/OFQ (for determination of non-specific binding).

rel-SB-612111 hydrochloride.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation cocktail.

Procedure:

Prepare serial dilutions of rel-SB-612111 hydrochloride.

In a 96-well plate, add binding buffer, CHO-hNOP cell membranes, [³H]N/OFQ, and

varying concentrations of rel-SB-612111 hydrochloride.

For total binding, omit the unlabeled compound. For non-specific binding, add a high

concentration of unlabeled N/OFQ.

Incubate at room temperature for a specified time (e.g., 60 minutes).

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific

binding) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation.
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Objective: To assess the functional antagonist activity of rel-SB-612111 hydrochloride by

measuring its effect on N/OFQ-stimulated G-protein activation.

Materials:

CHO-hNOP cell membranes.

[³⁵S]GTPγS.

GDP.

N/OFQ.

rel-SB-612111 hydrochloride.

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Procedure:

Pre-incubate CHO-hNOP cell membranes with GDP and varying concentrations of rel-SB-
612111 hydrochloride.

Add a fixed concentration of N/OFQ to stimulate the receptor.

Initiate the binding reaction by adding [³⁵S]GTPγS.

Incubate at 30°C for a defined period (e.g., 60 minutes).

Terminate the reaction by rapid filtration.

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

Determine the ability of rel-SB-612111 hydrochloride to inhibit N/OFQ-stimulated

[³⁵S]GTPγS binding and calculate the pKB.

Objective: To measure the antagonist effect of rel-SB-612111 hydrochloride on N/OFQ-

mediated inhibition of adenylyl cyclase.

Materials:
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Intact CHO-hNOP cells.

Forskolin (to stimulate adenylyl cyclase).

N/OFQ.

rel-SB-612111 hydrochloride.

Cell culture medium.

cAMP detection kit (e.g., ELISA or HTRF-based).

Procedure:

Pre-treat CHO-hNOP cells with varying concentrations of rel-SB-612111 hydrochloride.

Stimulate the cells with a mixture of forskolin and a fixed concentration of N/OFQ.

Incubate for a specified time to allow for changes in intracellular cAMP levels.

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection

kit.

Determine the ability of rel-SB-612111 hydrochloride to reverse the N/OFQ-induced

inhibition of forskolin-stimulated cAMP accumulation and calculate the pKB.

In Vivo Assays
Objective: To evaluate the anti-hyperalgesic effect of rel-SB-612111 hydrochloride in a

model of inflammatory pain.

Animals: Male Sprague-Dawley rats.

Materials:

Carrageenan solution (e.g., 1% in saline).

rel-SB-612111 hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b542633?utm_src=pdf-body
https://www.benchchem.com/product/b542633?utm_src=pdf-body
https://www.benchchem.com/product/b542633?utm_src=pdf-body
https://www.benchchem.com/product/b542633?utm_src=pdf-body
https://www.benchchem.com/product/b542633?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b542633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vehicle for drug administration.

Apparatus for measuring thermal or mechanical sensitivity (e.g., plantar test or von Frey

filaments).

Procedure:

Measure baseline paw withdrawal latency or threshold in response to a thermal or

mechanical stimulus.

Induce inflammation by injecting carrageenan into the plantar surface of one hind paw.

At a predetermined time after carrageenan injection (e.g., 2-3 hours), when hyperalgesia

has developed, administer rel-SB-612111 hydrochloride or vehicle (e.g., intravenously).

Measure paw withdrawal latency or threshold at various time points after drug

administration.

Assess the ability of rel-SB-612111 hydrochloride to reverse the carrageenan-induced

decrease in paw withdrawal latency or threshold.

Objective: To assess the antidepressant-like activity of rel-SB-612111 hydrochloride.

Animals: Male mice (e.g., C57BL/6).

Materials:

rel-SB-612111 hydrochloride.

Vehicle for drug administration.

A transparent cylindrical container filled with water.

Procedure:

Administer rel-SB-612111 hydrochloride or vehicle (e.g., intraperitoneally) at a specified

time before the test (e.g., 30 minutes).

Place each mouse individually into the cylinder of water for a 6-minute session.
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Record the duration of immobility during the last 4 minutes of the test. Immobility is

defined as the absence of active, escape-oriented behaviors.

Compare the immobility time between the drug-treated and vehicle-treated groups. A

significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion
rel-SB-612111 hydrochloride is a highly potent and selective NOP receptor antagonist that

has been extensively characterized in a range of preclinical models. Its ability to modulate pain

and depressive-like behaviors highlights the therapeutic potential of targeting the N/OFQ-NOP

receptor system. The detailed pharmacological profile and experimental protocols provided in

this guide serve as a valuable resource for researchers and drug development professionals

working to further understand the role of the NOP receptor in health and disease and to

develop novel therapeutics targeting this system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dokumen.pub [dokumen.pub]

2. Activation of G-proteins by morphine and codeine congeners: insights to the relevance of
O- and N-demethylated metabolites at mu- and delta-opioid receptors - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Endogenous opioid system dysregulation in depression: implications for new therapeutic
approaches - PMC [pmc.ncbi.nlm.nih.gov]

4. Effects of chronic nociceptin/orphanin FQ exposure on cAMP accumulation and receptor
density in Chinese hamster ovary cells expressing human nociceptin/orphanin FQ receptors
- PubMed [pubmed.ncbi.nlm.nih.gov]

5. Frontiers | Buprenorphine reduces methamphetamine intake and drug seeking behavior
via activating nociceptin/orphanin FQ peptide receptor in rats [frontiersin.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b542633?utm_src=pdf-body
https://www.benchchem.com/product/b542633?utm_src=pdf-custom-synthesis
https://dokumen.pub/research-and-development-of-opioid-related-ligands-9780841227828-0841227829.html
https://pubmed.ncbi.nlm.nih.gov/14600248/
https://pubmed.ncbi.nlm.nih.gov/14600248/
https://pubmed.ncbi.nlm.nih.gov/14600248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6310672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6310672/
https://pubmed.ncbi.nlm.nih.gov/12163101/
https://pubmed.ncbi.nlm.nih.gov/12163101/
https://pubmed.ncbi.nlm.nih.gov/12163101/
https://www.frontiersin.org/journals/psychiatry/articles/10.3389/fpsyt.2022.983595/full
https://www.frontiersin.org/journals/psychiatry/articles/10.3389/fpsyt.2022.983595/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b542633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ
Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Pharmacological Profile of rel-SB-612111
Hydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b542633#pharmacological-profile-of-rel-sb-612111-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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